molecular formula C22H18N2OS2 B6483614 N-[3-(methylsulfanyl)phenyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291871-37-8

N-[3-(methylsulfanyl)phenyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B6483614
CAS RN: 1291871-37-8
M. Wt: 390.5 g/mol
InChI Key: FIBBJDCDFSLBTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide involved three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[3-(methylsulfanyl)phenyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide:

Anticancer Activity

This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. The thiophene and pyrrole moieties are known for their anticancer properties, and their combination in this molecule enhances its efficacy. Studies have demonstrated that such compounds can induce apoptosis in cancer cells, making them promising candidates for chemotherapy .

Antimicrobial Properties

The presence of the thiophene ring in this compound contributes to its antimicrobial activity. Thiophene derivatives have been widely studied for their ability to combat bacterial and fungal infections. This compound, in particular, has shown effectiveness against a range of microbial strains, making it a valuable asset in the development of new antibiotics .

Anti-inflammatory Effects

Research has indicated that this compound possesses significant anti-inflammatory properties. The combination of the thiophene and pyrrole rings contributes to its ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as arthritis .

Antioxidant Activity

The compound exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative stress. The thiophene and pyrrole structures are known to scavenge free radicals effectively. This antioxidant activity is beneficial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress .

Neuroprotective Effects

Studies have shown that this compound can provide neuroprotective benefits. The antioxidant and anti-inflammatory properties contribute to its ability to protect neurons from damage. This makes it a promising candidate for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Material Science Applications

Beyond medicinal chemistry, this compound has applications in material science. The unique electronic properties of the thiophene and pyrrole rings make it suitable for use in organic semiconductors and conductive polymers. These materials are essential in the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Kinase Inhibition

The compound has shown potential as a kinase inhibitor, which is crucial in the regulation of various cellular processes. Kinase inhibitors are valuable in cancer treatment as they can block the signals that promote tumor growth. This compound’s structure allows it to interact effectively with kinase enzymes, making it a promising candidate for targeted cancer therapies .

Estrogen Receptor Modulation

Research has indicated that this compound can act as an estrogen receptor modulator. This property is valuable in the treatment of hormone-related conditions such as breast cancer and osteoporosis. By modulating estrogen receptors, the compound can help regulate hormonal balance and inhibit the growth of hormone-dependent tumors .

These diverse applications highlight the compound’s versatility and potential in various fields of scientific research.

Therapeutic importance of synthetic thiophene Recent strategies in the synthesis of thiophene derivatives

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS2/c1-26-18-11-7-10-17(14-18)23-22(25)21-20(24-12-5-6-13-24)19(15-27-21)16-8-3-2-4-9-16/h2-15H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBBJDCDFSLBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(methylsulfanyl)phenyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

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